![molecular formula C22H28N4O4 B5554160 8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

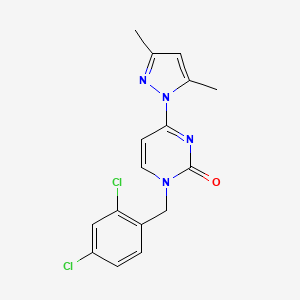

8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

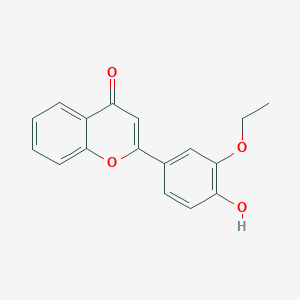

Descripción

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-2-one derivatives involves multiple steps, including Michael addition reactions, cyclization reactions, and modifications to introduce specific functional groups that impact the compound's biological activity. Notable examples include the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varying substitutions at the 8 position, aimed at screening as antihypertensive agents (Caroon et al., 1981). Furthermore, reactions with nitrilimides and cycloaddition processes have been employed to synthesize related structures, demonstrating the complexity and versatility in the synthetic approaches to this class of compounds (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by X-ray diffraction and NMR techniques, reveals significant insights into their conformation and reactivity. The diazaspiro and triazaspiro cores provide a rigid framework that influences the orientation of substituents and the overall molecular shape, critical for binding to biological targets (Guillon et al., 2020).

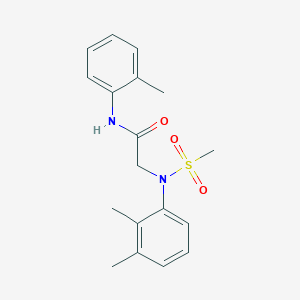

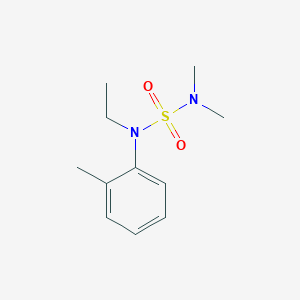

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their rich chemical properties. For instance, their interaction with different nucleophiles, leading to ring transformations and the formation of new heterocyclic structures, showcases their reactivity (Kirschke et al., 1994). Such reactions are pivotal in modifying the compounds to enhance their biological activity or alter their physicochemical properties.

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Structural Analysis

Regioselective Synthesis of Diazaspiro[4.5]decanes : A study reported the synthesis of 1,2-diazaspiro[4.5]decanes derivatives through cycloaddition, leading to compounds with potential biological activities. The research focused on understanding the structural parameters and energy minimization techniques for these compounds, which can be crucial for their application in medicinal chemistry and material science (Farag et al., 2008).

Novel Bi-heterocyclic Systems

Development of Bi-heterocyclic Systems : Another research effort described the formation of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, showcasing an innovative approach to bi-heterocyclic systems using a 2,3-Wittig rearrangement. These systems have implications for pharmaceutical development and chemical synthesis, highlighting the versatility of diazaspiro[4.5]decan derivatives in creating complex molecular architectures (De Crescentini et al., 2016).

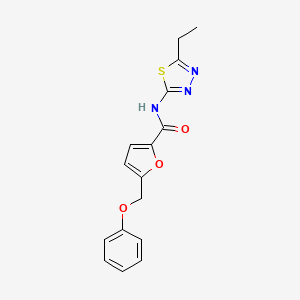

Anticancer and Antidiabetic Applications

Anticancer and Antidiabetic Spirothiazolidines Analogs : Research into spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, indicating the potential of spiro[4.5]decan derivatives in therapeutic applications. The study revealed compounds with higher efficacy against human carcinoma cell lines and enzyme inhibitors, suggesting a promising avenue for drug development (Flefel et al., 2019).

Molecular Mechanics and Energy Minimization

Molecular Mechanics in Drug Design : Insights into the molecular mechanics and energy minimization of diazaspiro[4.5]decanes derivatives provide essential data for drug design and development. These studies help in predicting the behavior of these compounds in biological systems, facilitating the design of more effective and targeted therapies (Chiaroni et al., 2000).

Synthesis of Dipeptide Synthons

Dipeptide Synthon Synthesis : The synthesis of dipeptide synthons using diazaspiro[4.5]decan derivatives underscores their importance in peptide synthesis. This application is crucial for developing peptide-based drugs and understanding protein-protein interactions, which are vital in many biological processes and diseases (Suter et al., 2000).

Propiedades

IUPAC Name |

8-(2-methyl-3-pyrazol-1-ylpropanoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-18(16-26-11-5-10-23-26)20(27)24-12-8-22(9-13-24)17-25(21(28)30-22)14-15-29-19-6-3-2-4-7-19/h2-7,10-11,18H,8-9,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMTWVFMCPNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)